molecular formula C16H13Cl2N3O4S2 B2616877 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868219-14-1

2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2616877
CAS No.: 868219-14-1
M. Wt: 446.32
InChI Key: RBEKRZSIOINBTM-UHFFFAOYSA-N
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Description

2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a complex organic compound characterized by its unique structural features, including a dichlorophenyl group, a nitrobenzenesulfonyl group, and a dihydroimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps:

  • Formation of the Dichlorophenylmethyl Sulfide Intermediate

      Starting Materials: 2,4-dichlorobenzyl chloride and sodium sulfide.

      Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions to form the dichlorophenylmethyl sulfide intermediate.

  • Synthesis of the Nitrobenzenesulfonyl Imidazole

      Starting Materials: The dichlorophenylmethyl sulfide intermediate, 4-nitrobenzenesulfonyl chloride, and imidazole.

      Reaction Conditions: The reaction is typically performed in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
    • Common Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

  • Reduction

    • The nitro group can be reduced to an amino group under suitable conditions.
    • Common Reagents: Hydrogen gas with a palladium catalyst, iron powder with hydrochloric acid.

  • Substitution

    • The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group.
    • Common Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in the formation of complex organic molecules.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Labeling: Due to its reactive groups, it can be used to label proteins for various analytical techniques.

Medicine

    Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Antimicrobial Agents: Its potential antimicrobial properties are of interest for developing new antibiotics.

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Chemical Sensors: Its reactivity makes it suitable for use in chemical sensors for detecting various analytes.

Mechanism of Action

The mechanism by which 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole exerts its effects depends on its application:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and thus inhibiting the enzyme’s activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid: Similar in structure but lacks the nitrobenzenesulfonyl and imidazole groups.

    2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1,4-dihydroquinazolin-4-one: Contains a quinazolinone ring instead of the imidazole ring.

Uniqueness

  • The presence of both the nitrobenzenesulfonyl and imidazole groups in 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole provides unique reactivity and potential biological activity that is not observed in the similar compounds listed above.

This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and mechanisms of action

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O4S2/c17-12-2-1-11(15(18)9-12)10-26-16-19-7-8-20(16)27(24,25)14-5-3-13(4-6-14)21(22)23/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEKRZSIOINBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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